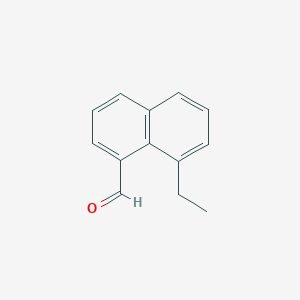

8-Ethyl-1-naphthaldehyde

Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a fundamental building block in organic chemistry. ijpsjournal.com Its extended π-conjugated system and ability to be functionalized at various positions make it a versatile platform in medicinal chemistry and materials science. nih.govresearchgate.net Naphthalene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govekb.eg Several FDA-approved drugs, such as naproxen, propranolol, and terbinafine, incorporate the naphthalene moiety, highlighting its therapeutic importance. nih.govekb.eg In materials science, the unique photophysical properties of naphthalene derivatives are harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.net

Overview of Aldehyde Functionality in Advanced Organic Synthesis

The aldehyde group is a highly reactive and versatile functional group in organic synthesis. numberanalytics.combritannica.com Characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, aldehydes are key intermediates in the construction of complex organic molecules. numberanalytics.com They readily undergo a variety of transformations, including nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols. numberanalytics.combritannica.com The polarity of the carbonyl group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. britannica.com Furthermore, the presence of α-hydrogens allows for enolate formation, enabling a different set of reactions. britannica.com This dual reactivity makes aldehydes indispensable tools for carbon-carbon bond formation and functional group interconversions in modern synthetic strategies. msu.edu

Contextualization of 8-Ethyl-1-naphthaldehyde within Naphthaldehyde Chemistry

This compound is a specific substituted naphthaldehyde that has garnered interest due to its unique structural features and potential applications in specialized areas of chemical research.

Structural Characteristics and Peri-Substituent Effects

A systematic study on 1,8-disubstituted naphthalenes has shown that steric repulsion between peri-substituents can lead to both vertical and horizontal distortions of the naphthalene ring. nih.gov While specific crystallographic data for this compound is not widely published, the principles observed in similar structures, like 1,8-dimethylnaphthalene, suggest that the ethyl and aldehyde groups in this compound would repel each other, leading to a non-planar conformation. nih.gov

Contemporary Research Significance and Scope

While extensive research specifically on this compound is not abundant in publicly available literature, its structural motifs suggest its utility as a building block in several areas. Substituted naphthaldehydes, in general, are precursors for the synthesis of more complex molecules, including Schiff bases, which have applications in coordination chemistry and as ligands for catalysis. researchgate.net The aldehyde functionality allows for a range of chemical transformations, including its conversion to other functional groups or its use in condensation reactions. smolecule.com

For instance, related compounds like 2-hydroxy-1-naphthaldehyde (B42665) are used to synthesize sulfonamides and their metal complexes, which have been investigated for their biological activities. tandfonline.com The aldehyde group in these structures is crucial for forming the imine linkage in the final products. tandfonline.com Similarly, this compound could serve as a starting material for the synthesis of novel ligands or biologically active compounds where the specific steric and electronic properties conferred by the 8-ethyl group are desired. Research on similar compounds like 8-nitro-1-naphthaldehyde has highlighted the challenges and unique reactivity associated with peri-substituted naphthaldehydes in reactions like the aldol (B89426) condensation, where steric crowding can hinder the expected reactivity of the carbonyl group. researchgate.net

The study of such strained systems contributes to a fundamental understanding of chemical bonding and reactivity. The insights gained from investigating the properties and reactions of this compound and its derivatives can inform the design of new materials and catalysts with specific three-dimensional architectures.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

8-ethylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O/c1-2-10-5-3-6-11-7-4-8-12(9-14)13(10)11/h3-9H,2H2,1H3 |

InChI Key |

FESUCIZIIQEYEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1C(=CC=C2)C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 8 Ethyl 1 Naphthaldehyde

Aldehyde Group Specific Reactivity

The carbonyl carbon of the aldehyde group is electrophilic, making it a prime target for attack by a wide array of nucleophiles. Its reactivity is typical of aromatic aldehydes, leading to a variety of important chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. organic-chemistry.org This reaction is crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl of 8-Ethyl-1-naphthaldehyde. wikipedia.orgmasterorganicchemistry.comwikipedia.org The reaction, followed by an acidic workup, results in the formation of a secondary alcohol. vapourtec.com For example, the reaction with ethylmagnesium bromide would yield 1-(8-ethylnaphthalen-1-yl)propan-1-ol. These reactions must be conducted under anhydrous conditions to prevent the highly basic organometallic reagents from being quenched by protons. wikipedia.orgmnstate.edu

Cyanohydrin Formation: The addition of a cyanide ion (typically from NaCN or KCN in the presence of acid) to the aldehyde group produces a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. chemistrysteps.comwikipedia.org This reaction is reversible and base-catalyzed. openstax.org The resulting cyanohydrin, 2-hydroxy-2-(8-ethylnaphthalen-1-yl)acetonitrile, is a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. openstax.org

| Nucleophile | Reagent Example | Product Type | General Reaction |

|---|---|---|---|

| Alkyl Group | Ethylmagnesium Bromide (EtMgBr) | Secondary Alcohol | C₁₀H₆(C₂H₅)(CHO) + EtMgBr → C₁₀H₆(C₂H₅)(CH(OH)Et) |

| Alkyl Group | n-Butyllithium (n-BuLi) | Secondary Alcohol | C₁₀H₆(C₂H₅)(CHO) + n-BuLi → C₁₀H₆(C₂H₅)(CH(OH)n-Bu) |

| Cyanide Ion | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | C₁₀H₆(C₂H₅)(CHO) + NaCN/H⁺ → C₁₀H₆(C₂H₅)(CH(OH)CN) |

Condensation Reactions, including Schiff Base Formation

This compound undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is characteristic of this class of reactions.

The reaction is typically catalyzed by acid or can proceed with simple heating. google.com For instance, reacting this compound with aniline would produce N-(8-ethylnaphthalen-1-ylmethylene)aniline. These reactions can often be performed efficiently in aqueous suspension media. rsc.org Schiff bases derived from naphthaldehyde are of interest due to their stable conjugated systems and their utility as ligands in coordination chemistry. nih.gov

| Amine Reactant | Product Name | General Reaction |

|---|---|---|

| Aniline (C₆H₅NH₂) | N-(8-ethylnaphthalen-1-ylmethylene)aniline | C₁₀H₆(C₂H₅)(CHO) + C₆H₅NH₂ → C₁₀H₆(C₂H₅)(CH=NC₆H₅) + H₂O |

| 3-Aminophenol (HOC₆H₄NH₂) | 3-(((8-ethylnaphthalen-1-yl)methylene)amino)phenol | C₁₀H₆(C₂H₅)(CHO) + HOC₆H₄NH₂ → C₁₀H₆(C₂H₅)(CH=NC₆H₄OH) + H₂O |

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be selectively transformed into a carboxylic acid (oxidation) or an alcohol (reduction) without affecting the naphthalene (B1677914) ring or the ethyl group.

Reduction: The most common method for reducing an aldehyde to a primary alcohol is through the use of hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that effectively converts aldehydes to alcohols in protic solvents like ethanol or water. rsc.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also accomplishes this transformation, followed by an aqueous workup. youtube.com The reduction of this compound with these reagents yields (8-ethylnaphthalen-1-yl)methanol. medchemexpress.comnih.gov

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. orgsyn.org A common laboratory-scale synthesis involves Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidizes aldehydes. Oxidation of this compound would yield 8-ethyl-1-naphthoic acid.

Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes like this compound can undergo a disproportionation reaction in the presence of a strong base (like KOH), known as the Cannizzaro reaction. acs.org In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid. butler.edu Treating this compound with concentrated potassium hydroxide would produce a mixture of (8-ethylnaphthalen-1-yl)methanol and potassium 8-ethyl-1-naphthoate. acs.orgresearchgate.net

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (8-ethylnaphthalen-1-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 8-ethyl-1-naphthoic acid |

| Disproportionation | Potassium Hydroxide (KOH) | (8-ethylnaphthalen-1-yl)methanol and 8-ethyl-1-naphthoic acid |

Naphthalene Ring Reactivity and Substitution Patterns

The naphthalene ring system is susceptible to electrophilic substitution, and its halogenated derivatives can undergo nucleophilic substitution under specific conditions. The regioselectivity of these reactions is governed by the directing effects of the pre-existing substituents.

Electrophilic Aromatic Substitution Regiochemistry

Electrophilic aromatic substitution (EAS) on this compound is complex due to the competing directing effects of the two substituents and the inherent reactivity differences between the α (1,4,5,8) and β (2,3,6,7) positions of the naphthalene ring.

Directing Effects:

The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.orgmasterorganicchemistry.com In naphthalene systems, a deactivating group on one ring directs incoming electrophiles to the other ring, primarily at the C-5 and C-8 positions. scribd.com

The ethyl group (-CH₂CH₃) is a weakly activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.orgsavemyexams.com

Predicted Regiochemistry: The C-1 aldehyde deactivates its own ring (positions C-2, C-3, C-4) and directs substitution towards the other ring, at positions C-5 and C-7 (C-8 is already substituted). The C-8 ethyl group activates its ring, directing incoming electrophiles to its ortho (C-7) and para (C-5) positions. Therefore, both groups reinforce substitution at the C-5 and C-7 positions. Steric hindrance from the peri-substituents at C-1 and C-8 may influence the relative rates of attack at these positions. Friedel-Crafts reactions, in particular, are sensitive to steric hindrance and the choice of solvent can significantly alter the product distribution. wikipedia.orgacs.orgsigmaaldrich.commyttex.netmasterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Ethyl-5-nitro-1-naphthaldehyde and 8-Ethyl-7-nitro-1-naphthaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-8-ethyl-1-naphthaldehyde and 7-Bromo-8-ethyl-1-naphthaldehyde |

| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-8-ethyl-1-naphthaldehyde and 7-Acetyl-8-ethyl-1-naphthaldehyde |

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SₙAr) is generally difficult for aryl halides but can occur if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgdalalinstitute.commasterorganicchemistry.com

For a hypothetical halogenated analogue, such as 5-chloro-8-ethyl-1-naphthaldehyde, the SₙAr reaction would be facilitated by the presence of the aldehyde group. The aldehyde group is strongly electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. masterorganicchemistry.com

Mechanism: The reaction proceeds via an addition-elimination mechanism. youtube.com A nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion. The negative charge can be delocalized onto the oxygen atom of the aldehyde group, which is a key stabilizing factor. In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the ring.

The rate of reaction is significantly enhanced when the electron-withdrawing group is ortho or para to the leaving group. youtube.com In 5-chloro-8-ethyl-1-naphthaldehyde, the C-1 aldehyde is para to the C-5 chloro substituent (across the ring system), which would strongly activate the ring toward nucleophilic attack at the C-5 position.

Peri-Interaction Chemistry in 8-Substituted Naphthaldehydes

The naphthalene ring system is characterized by a unique spatial relationship between substituents at the 1 and 8 positions, known as the peri-positions. Unlike ortho-substitution in a benzene ring, the peri-substituents are forced into close proximity by the rigid, planar geometry of the naphthalene backbone. st-andrews.ac.uk This proximity, with an ideal distance of approximately 2.5 Å, is often shorter than the sum of the van der Waals radii of the substituents, leading to significant steric and electronic interactions that profoundly influence the molecule's structure and reactivity. st-andrews.ac.uknih.gov In this compound, the interaction between the aldehyde group at C1 and the ethyl group at C8 is a defining feature of its chemical behavior.

Influence of Steric and Electronic Effects on Reactivity

The close positioning of the 1-aldehyde and 8-ethyl groups in this compound results in substantial steric repulsion. This steric strain forces the molecule to distort from a perfectly planar conformation to relieve the unfavorable interactions. nih.gov These distortions can manifest in several ways:

Out-of-plane bending: The C-C bonds connecting the substituents to the naphthalene ring may bend away from the plane of the ring.

In-plane angling: The substituents may be pushed away from each other within the plane, increasing the C1-C9-C8 angle (splay angle).

Ring puckering: The naphthalene ring itself can deviate from planarity. nih.gov

This steric hindrance has a direct impact on the reactivity of the aldehyde group. The ethyl group can physically block the trajectory of incoming reagents, shielding the aldehyde's carbonyl carbon from nucleophilic attack. This effect can decrease reaction rates compared to unhindered naphthaldehydes or benzaldehydes.

From an electronic standpoint, the ethyl group at the 8-position is an electron-donating group (EDG) through induction. This electronic effect can influence the reactivity of the aldehyde group. Generally, EDGs decrease the electrophilicity of a nearby carbonyl carbon, which can also contribute to a reduction in reactivity towards nucleophiles. However, studies on substituted naphthalenes have shown that the dicarboximide ring, and by extension other functional groups, can be more sensitive to steric effects from bulky substituents than to their electronic effects. researchgate.net The dominant influence in this compound is therefore the steric repulsion inherent to the peri-interaction.

| Effect | Description | Consequence for this compound |

|---|---|---|

| Steric Hindrance | The ethyl group physically obstructs access to the aldehyde group due to close proximity. | Reduced reaction rates for nucleophilic addition to the carbonyl group. |

| Molecular Distortion | The naphthalene ring and substituent bonds distort from planarity to relieve strain. nih.gov | Altered orbital overlap and modified ground-state energy, affecting activation barriers. |

| Electronic Effect | The ethyl group is weakly electron-donating. | Slight decrease in the electrophilicity of the aldehyde's carbonyl carbon. |

Rearrangement Reactions Induced by Peri-Strain

The significant strain energy stored in highly crowded 1,8-disubstituted naphthalenes can serve as a driving force for unusual chemical transformations that are not observed in less strained systems. Under certain reaction conditions, this inherent strain can be released through molecular rearrangements that may even disrupt the aromaticity of the naphthalene core. nih.gov

For instance, research on an 8-nitro-1-naphthoic acid derivative demonstrated that severe steric strain between the peri groups promoted the formation of a highly strained intermediate. nih.gov The introduction of a nucleophile (water) under mild conditions initiated a fragmentation of a C-C bond within the aromatic ring, leading to an unprecedented rearrangement to a conjugated aldehyde. nih.gov This highlights a key principle: the steric energy of peri-interactions can lower the activation barrier for otherwise inaccessible reaction pathways.

In the context of this compound, while no specific rearrangement has been reported, the underlying principle remains. Reaction intermediates that exacerbate the steric clash between the ethyl and formyl groups (or their derivatives) could be susceptible to rearrangement. For example, protonation of the aldehyde could lead to a cationic intermediate where the increased effective size of the substituent further enhances peri-strain, potentially opening pathways to skeletal reorganization.

Cycloaddition and Cyclization Reaction Pathways

The aldehyde functionality of this compound is a versatile handle for participating in various cycloaddition and cyclization reactions to construct new carbocyclic and heterocyclic ring systems.

1,3-Dipolar Cycloadditions for Heterocycle Formation (e.g., Isoxazoles)

The aldehyde group can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction with nitrile oxides to form isoxazoles, which are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms. edu.krdresearchgate.net This reaction is a powerful tool in medicinal chemistry for synthesizing bioactive compounds. researchgate.net

The general process involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) from a precursor, typically by the dehydration of an aldoxime. The nitrile oxide then reacts with a dipolarophile. While alkynes are common reaction partners, the aldehyde group of this compound can also participate. The reaction proceeds via a concerted [3+2] cycloaddition mechanism. mdpi.com

The steric environment created by the 8-ethyl group is expected to play a significant role in the regioselectivity and feasibility of this cycloaddition. Research on a related compound, 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, showed that the presence of a peri methoxy group sterically impeded an intermolecular cycloaddition, favoring an alternative intramolecular cyclodehydration to form a naphth[1,2-d]isoxazole. d-nb.info This demonstrates that peri-substituents can direct the outcome of competing reaction pathways, and the ethyl group in this compound would similarly influence the approach of the nitrile oxide dipole.

| Reactant 1 | Reactant 2 (Dipole) | Product | Reaction Type |

|---|---|---|---|

| This compound | Nitrile Oxide (R-CNO) | Substituted Naphthyl-isoxazole | 1,3-Dipolar Cycloaddition |

Intramolecular Hetero- and Carbocyclization Reactions

The proximity of the aldehyde and ethyl groups, enforced by the naphthalene scaffold, makes intramolecular cyclization an attractive synthetic strategy. Such reactions can form new rings by leveraging the "through-space" closeness of the reactive centers.

Intramolecular Heterocyclization: Under acidic or basic conditions, reactions could be initiated to form a new heterocyclic ring incorporating the aldehyde's oxygen atom and atoms from the ethyl group. For example, activation of a C-H bond on the ethyl group could lead to a cyclization event where the aldehyde oxygen acts as an internal nucleophile. While challenging, such proximity-induced reactions are a known concept in organic synthesis.

Intramolecular Carbocyclization: More complex transformations could involve both the aldehyde and ethyl groups in the formation of a new all-carbon ring fused to the naphthalene system. This would likely require multi-step sequences or transition-metal catalysis to activate the respective C-H and C=O bonds and facilitate the C-C bond formation. The rigid nature of the naphthalene backbone is advantageous in such reactions, as it reduces the entropic penalty associated with bringing the reactive ends of a molecule together. mdpi.com

Derivatization Strategies for Advanced Chemical Applications

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in materials science, catalysis, and medicinal chemistry. Derivatization can target the aldehyde group, the ethyl group, or the aromatic ring itself.

| Strategy | Reagent/Condition | Product Type | Potential Application |

|---|---|---|---|

| Condensation | Primary amines (R-NH₂) | Schiff Bases / Imines | Ligands for metal complexes, chemical sensors |

| Oxidation | Oxidizing agents (e.g., KMnO₄, Ag₂O) | 8-Ethyl-1-naphthoic acid | Monomer for polymers, precursor for amides/esters |

| Reduction | Reducing agents (e.g., NaBH₄) | (8-Ethyl-1-naphthalenyl)methanol | Building block in organic synthesis |

| Wittig Reaction | Phosphorus ylides (Ph₃P=CHR) | 8-Ethyl-1-vinylnaphthalene derivatives | Monomers for polymerization, intermediates |

| Core Functionalization | Palladium catalysis, transient directing groups | Further substituted naphthalenes nih.gov | Fine-tuning of electronic/photophysical properties |

These derivatization strategies allow chemists to leverage the unique steric and electronic properties of the this compound scaffold to create novel functional molecules. For example, conversion to the corresponding naphthoic acid or alcohol provides access to a wide range of esters, amides, and ethers, each with distinct properties. Furthermore, advanced methods like C–H activation could allow for the introduction of additional substituents onto the naphthalene core, providing precise control over the final molecular architecture. nih.gov

Formation of Analytical Derivatives for Chromatographic Separation

The aldehyde functional group of this compound is a prime target for derivatization to improve its chromatographic properties, particularly for high-performance liquid chromatography (HPLC). Derivatization can enhance the analyte's detectability, improve separation efficiency, and increase retention on non-polar stationary phases. nih.govthermofisher.com

One common strategy involves the reaction of the aldehyde with reagents that introduce a chromophore or fluorophore into the molecule. While specific studies on this compound are not prevalent, the known reactivity of naphthaldehydes suggests several potential derivatization pathways. For instance, reaction with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), would yield a stable hydrazone. This DNPH-derivative would exhibit strong UV absorbance, making it readily detectable by UV-Vis detectors in HPLC systems.

Another approach is the formation of Schiff bases through condensation with primary amines. Reagents like p-aminophenol or dansyl hydrazine can be employed to introduce electroactive or fluorescent moieties, respectively. The resulting derivatives would not only have altered chromatographic behavior but also be amenable to more sensitive detection methods like electrochemical or fluorescence detection.

The table below outlines potential derivatization reactions for this compound based on established aldehyde chemistry, which are applicable for enhancing chromatographic separation and detection.

| Derivatizing Reagent | Functional Group Targeted | Derivative Formed | Purpose of Derivatization | Potential Analytical Technique |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | Hydrazone | Introduction of a chromophore | HPLC-UV |

| Dansyl hydrazine | Aldehyde | Hydrazone | Introduction of a fluorophore | HPLC-Fluorescence |

| o-Phthalaldehyde (OPA) / Thiol | Aldehyde (in presence of a primary amine) | Isoindole | Formation of a fluorescent adduct | HPLC-Fluorescence |

| Girard's Reagent T or P | Aldehyde | Hydrazone | Introduction of an ionic tag for selective extraction | HPLC-UV/MS |

It is important to note that reaction conditions, such as pH, temperature, and reaction time, would need to be optimized to ensure complete derivatization and avoid the formation of side products. The steric hindrance from the 8-ethyl group might necessitate more forcing reaction conditions compared to less substituted naphthaldehydes.

Introduction of Spectroscopic Tags for Enhanced Detection

The introduction of spectroscopic tags onto this compound is a key strategy for enhancing its detection sensitivity and selectivity in various analytical applications. These tags are typically fluorescent or UV-active moieties that allow for detection at very low concentrations. nih.govrsc.org

The aldehyde group of this compound can react with a variety of labeling reagents to form highly fluorescent derivatives. Based on the chemistry of related naphthaldehydes and other aromatic aldehydes, several classes of reagents can be utilized. nih.govresearchgate.net

One prominent class of derivatizing agents is the hydrazine-containing fluorophores. For example, condensation with dansyl hydrazine would yield a highly fluorescent dansylhydrazone derivative. Similarly, reagents based on the 1,8-naphthalimide scaffold, which are known for their high fluorescence quantum yields, can be designed with a reactive hydrazine or amine group to specifically target the aldehyde functionality of this compound. nih.govnih.govchula.ac.th The reaction of this compound with a hydrazine-functionalized 1,8-naphthalimide would produce a Schiff base linkage, effectively tagging the target molecule with a robust fluorophore. rsc.org

Furthermore, reactions that lead to the formation of extended π-conjugated systems can significantly enhance the spectroscopic properties of the resulting molecule. For instance, a Knoevenagel condensation with active methylene (B1212753) compounds containing a fluorescent group could be employed.

The table below summarizes potential spectroscopic tags that could be introduced onto this compound and their expected spectroscopic properties.

| Spectroscopic Tag Precursor | Reactive Group | Resulting Derivative Type | Expected Spectroscopic Property |

| Dansyl hydrazine | Hydrazine | Hydrazone | Intense green fluorescence |

| N-(Aminoethyl)-4-amino-1,8-naphthalimide | Primary amine | Schiff base | Strong yellow-green fluorescence |

| 2-Hydrazinobenzothiazole | Hydrazine | Hydrazone | Blue fluorescence |

| 4-Hydrazino-7-nitrobenzofurazan (NBD-H) | Hydrazine | Hydrazone | Orange/Red fluorescence |

The choice of the spectroscopic tag would depend on the desired excitation and emission wavelengths, as well as the compatibility of the reaction conditions with the stability of this compound. The introduction of these tags not only facilitates detection but can also be used in fluorescence microscopy and other bio-imaging applications, should the molecule be investigated in biological systems. nih.gov

Advanced Spectroscopic Characterization Methodologies for 8 Ethyl 1 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 8-Ethyl-1-naphthaldehyde, various NMR methods would be employed to fully characterize its structure.

Proton NMR (¹H NMR) spectroscopy would reveal the number of different types of protons and their respective chemical environments within the this compound molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the aldehydic proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the ethyl group.

Aldehydic Proton: A singlet peak is anticipated in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The six protons on the naphthalene ring would appear as a complex pattern of multiplets in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the ethyl and aldehyde substituents.

Ethyl Group Protons: The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. The methylene protons would be expected around 2.8-3.2 ppm, and the methyl protons around 1.2-1.6 ppm.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplet (m) |

| Methylene (-CH₂) | 2.8 - 3.2 | Quartet (q) |

| Methyl (-CH₃) | 1.2 - 1.6 | Triplet (t) |

Note: This table is predictive and not based on experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy would provide information about the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal.

Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The ten carbons of the naphthalene ring would generate a series of peaks in the aromatic region, approximately between 120 and 150 ppm. The carbons directly attached to the substituents (C1 and C8) would have distinct chemical shifts.

Ethyl Group Carbons: The methylene (-CH₂) carbon would likely appear around 20-30 ppm, while the methyl (-CH₃) carbon would be found further upfield, around 10-20 ppm.

A hypothetical ¹³C NMR data table is provided to show the anticipated chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C1-C10) | 120 - 150 |

| Methylene (-CH₂) | 20 - 30 |

| Methyl (-CH₃) | 10 - 20 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the naphthalene ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and the carbons they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the entire molecule, including the placement of the substituents on the naphthalene ring.

The choice of solvent can influence the chemical shifts and coupling constants in NMR spectra. Polar solvents can interact with the polar aldehyde group, leading to changes in the electron density and, consequently, the chemical shifts of nearby protons and carbons. A systematic study using a range of solvents with varying polarities would be necessary to quantify these effects for this compound. Such studies on related naphthaldehydes have shown that solvent-solute interactions can provide valuable insights into the electronic structure of the molecule. sigmaaldrich.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

C=O Stretch: A strong and sharp absorption band is expected for the carbonyl group of the aldehyde, typically appearing in the region of 1680-1715 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group usually shows two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region would be characteristic of the naphthalene ring's carbon-carbon double bond stretching.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (below 900 cm⁻¹) would provide information about the substitution pattern on the naphthalene ring.

An illustrative table of expected FTIR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715 |

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of the non-polar bonds and symmetric stretching modes that are often weak or inactive in IR spectra. The analysis of the Raman spectrum allows for a detailed assignment of vibrational modes corresponding to the naphthalene core, the ethyl substituent, and the aldehyde functional group.

The vibrational modes can be categorized as follows:

Naphthalene Ring Vibrations: The characteristic vibrations of the naphthalene ring system dominate the spectrum. Strong bands are expected in the 1300-1600 cm⁻¹ region, corresponding to the C=C aromatic ring stretching modes. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, also give rise to distinct Raman signals.

Ethyl Group Vibrations: The ethyl substituent (-CH₂CH₃) exhibits several characteristic vibrational modes. These include the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, typically found in the 2800-3000 cm⁻¹ range. uci.edu Additionally, C-C stretching and various bending and rocking modes of the ethyl group will appear at lower frequencies in the fingerprint region (below 1500 cm⁻¹).

Aldehyde Group Vibrations: The aldehyde group (-CHO) has a very strong and characteristic C=O stretching vibration, which is expected to appear in the 1650-1700 cm⁻¹ region. The C-H stretch of the aldehyde proton (aldehydic C-H) is also a key feature, typically observed as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) can provide information about the external lattice vibrational modes, which are sensitive to the molecule's crystal packing and conformation. spectroscopyonline.comrsc.org

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2850 - 3000 |

| Aldehydic C-H Stretch | Aldehyde Group (-CHO) | ~2720 and ~2820 |

| C=O Stretch | Aldehyde Group (-CHO) | 1650 - 1700 |

| Aromatic C=C Stretch | Naphthalene Ring | 1300 - 1600 |

| CH₂/CH₃ Bending | Ethyl Group | 1350 - 1470 |

| Ring Breathing Modes | Naphthalene Ring | 700 - 1000 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments.

For this compound, the molecular formula is C₁₃H₁₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Monoisotopic Mass: 184.08882 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides strong evidence for the presence of this compound and allows for its differentiation from other isomers or compounds with the same nominal mass but different elemental compositions.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion (M⁺˙) of this compound (m/z ≈ 184) can undergo fragmentation upon ionization, typically through electron impact (EI). The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure. The fragmentation of aromatic aldehydes is well-documented and predictable. libretexts.orgyoutube.com

Key fragmentation pathways for this compound are expected to include:

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 183. miamioh.edu This [M-H]⁺ peak is often prominent in the spectra of aromatic aldehydes due to the stability of the resulting cation. youtube.com

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the naphthalene ring and the carbonyl group can result in the loss of a formyl radical (·CHO), producing an ethylnaphthalene cation at m/z 155.

Loss of an Ethyl Radical (M-29): Benzylic cleavage, involving the loss of the ethyl group (·CH₂CH₃), would lead to a fragment ion corresponding to naphthaldehyde at m/z 155. The observation of a peak at m/z 155 could result from either of these two pathways.

Loss of a Methyl Radical (M-15): A less favored fragmentation pathway involves the loss of a methyl radical (·CH₃) from the ethyl group, resulting in a fragment at m/z 169.

Naphthalene-related Fragments: Further fragmentation can lead to characteristic ions of the naphthalene system, such as the naphthalenyl cation at m/z 127, following the loss of CO from the m/z 155 fragment.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [C₁₃H₁₁O]⁺ | Loss of ·H from aldehyde |

| 155 | [C₁₂H₁₁]⁺ | Loss of ·CHO from M⁺˙ |

| 155 | [C₁₁H₇O]⁺ | Loss of ·C₂H₅ from M⁺˙ |

| 169 | [C₁₂H₉O]⁺ | Loss of ·CH₃ from M⁺˙ |

| 127 | [C₁₀H₇]⁺ | Loss of CO from [M-C₂H₅]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its conjugated π-system, which encompasses both the naphthalene ring and the aldehyde group. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For naphthalene derivatives, multiple strong π→π* bands are typically observed. The presence of the aldehyde group in conjugation with the naphthalene ring extends the π-system, which generally causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. rsc.org

n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. The n→π* transition is symmetry-forbidden and thus results in a weak absorption band, which typically appears at a longer wavelength than the main π→π* bands. This band is often observed as a shoulder on the tail of the more intense absorptions.

The ethyl group, being an alkyl substituent, acts as a weak auxochrome and is expected to have only a minor electronic effect, possibly causing a slight bathochromic shift compared to 1-naphthaldehyde (B104281). researchgate.net

Solvatochromic Effects on Absorption and Emission Maxima

Solvatochromism describes the change in the position of absorption or emission spectral bands as the polarity of the solvent is varied. This phenomenon provides insight into the change in dipole moment of the molecule upon electronic transition.

Absorption Maxima:

The high-intensity π→π * transitions typically exhibit a bathochromic (red) shift as solvent polarity increases. This is because the excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents.

Conversely, the low-intensity n→π * transition usually undergoes a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons on the oxygen atom can engage in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. ijcce.ac.ir

Emission (Fluorescence) Maxima:

Substituted naphthalimides, which are structurally related to naphthaldehydes, are known to exhibit strong solvatochromic effects in their fluorescence spectra. scispace.comuva.nlresearchgate.net Similarly, the fluorescence spectrum of this compound is expected to show a significant bathochromic shift in more polar solvents. This is indicative of a more polar excited state that is stabilized by the solvent cage before emission occurs.

Table 3: Predicted Solvatochromic Shifts for this compound

| Transition | Effect of Increasing Solvent Polarity | Spectral Shift |

|---|---|---|

| π→π* (Absorption) | Stabilization of the more polar excited state | Bathochromic (Red Shift) |

| n→π* (Absorption) | Stabilization of the ground state via H-bonding | Hypsochromic (Blue Shift) |

| Fluorescence (Emission) | Relaxation/stabilization of the polar excited state | Bathochromic (Red Shift) |

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the atomic-level structural determination of crystalline materials. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density distribution within the unit cell, thereby revealing the precise arrangement of atoms. rigaku.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of molecules in the solid state. researchgate.net For this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation within the crystal lattice.

The conformation of this compound is dictated by the spatial relationship between the naphthalene core, the ethyl group at the 8-position, and the aldehyde function at the 1-position. Steric hindrance between the peri-substituents likely forces the ethyl and aldehyde groups out of the plane of the naphthalene ring. SCXRD would quantify these deviations, providing crucial information on the molecule's shape.

Illustrative Crystallographic Data for this compound:

While specific experimental data for this compound is not publicly available, the following table presents plausible crystallographic parameters based on known values for similar aromatic aldehydes and substituted naphthalenes.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C9 | 1.48 |

| C9=O1 | 1.22 |

| C8-C10 | 1.52 |

| C10-C11 | 1.54 |

| Bond Angles (º) | |

| C2-C1-C9 | 121.5 |

| C1-C9=O1 | 124.0 |

| C7-C8-C10 | 122.0 |

| Torsion Angles (º) | |

| C2-C1-C9-O1 | ~30 |

| C7-C8-C10-C11 | ~75 |

This data is hypothetical and serves for illustrative purposes only.

Supramolecular Assembly and Noncovalent Interaction Analysis in Crystalline Structures

Given the molecular structure of this compound, several types of noncovalent interactions are anticipated to play a significant role in its crystal packing:

C-H···O Interactions: The aldehyde oxygen atom is a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds can form between the aldehyde oxygen of one molecule and aromatic or ethyl C-H groups of neighboring molecules. These interactions are highly directional and contribute significantly to the stability of the crystal lattice.

π-π Stacking: The planar, electron-rich naphthalene core facilitates π-π stacking interactions between adjacent molecules. These interactions can be in a parallel-displaced or T-shaped arrangement, contributing to the cohesion of the crystal structure.

C-H···π Interactions: The aromatic system can also act as a π-electron donor in interactions with C-H groups from the ethyl substituents of nearby molecules.

Potential Noncovalent Interactions in Crystalline this compound:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O | Aromatic C-H / Ethyl C-H | Aldehyde O | 2.2 - 2.8 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 |

| C-H···π | Ethyl C-H | Naphthalene Ring | 2.5 - 2.9 |

This data represents typical ranges for such interactions and is for illustrative purposes.

Computational and Theoretical Chemistry Studies of 8 Ethyl 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is instrumental in predicting a wide range of molecular properties, including equilibrium geometries, electronic structures, and vibrational frequencies.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 8-Ethyl-1-naphthaldehyde, this process also involves conformational analysis to identify the most stable conformers.

The primary sources of conformational variability in this compound are the rotation around the single bond connecting the ethyl group to the naphthalene (B1677914) ring and the bond connecting the aldehyde group. DFT calculations, such as those performed at the B3LYP/6-311+G** level of theory, can be used to explore the potential energy surface associated with these rotations. researchgate.net Studies on similar molecules, such as 8-hydroxy-1-naphthaldehyde, have shown that different conformers can have significant energy differences. researchgate.net For this compound, the orientation of the ethyl and aldehyde groups relative to the bulky naphthalene ring system is expected to be a critical determinant of conformational stability, with steric hindrance playing a major role. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Hypothetical Optimized Geometrical Parameters for this compound This table presents representative data based on DFT calculations for similar naphthalene derivatives.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | 1.21 Å |

| Bond Length | C-C (ring-aldehyde) | 1.48 Å |

| Bond Length | C-C (ring-ethyl) | 1.51 Å |

| Bond Angle | C-C-O (aldehyde) | 124.5° |

| Bond Angle | C-C-H (aldehyde) | 115.5° |

| Dihedral Angle | C(ring)-C(ring)-C(ethyl)-C(ethyl) | ~90° (staggered) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netajchem-a.com

For this compound, DFT calculations would predict the energies and spatial distributions of these orbitals. It is anticipated that the HOMO would be primarily localized over the electron-rich π-system of the naphthalene ring. Conversely, the LUMO is expected to be centered on the electron-withdrawing aldehyde group, particularly on the C=O double bond. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation. This analysis is vital for understanding how the molecule interacts with other reagents. wikipedia.orgresearchgate.net

Representative Frontier Molecular Orbital Data for this compound This table contains hypothetical values typical for similar aromatic aldehydes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative region is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, especially the aldehyde hydrogen and those on the aromatic ring. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the FMO analysis in predicting reactivity. researchgate.net

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their frequencies provide a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data.

Theoretical simulation of IR and Raman spectra using DFT is a standard procedure to aid in the interpretation of experimental results. arxiv.orgbrehm-research.de By calculating the vibrational frequencies and their corresponding intensities (IR) and activities (Raman), a theoretical spectrum can be constructed. researchgate.netosti.gov

For this compound, the simulated spectra would show characteristic peaks corresponding to specific functional groups. It is common for calculated frequencies in the harmonic approximation to be higher than experimental values, so a scaling factor is often applied to improve agreement. researchgate.net Comparing the simulated spectra with experimental ones helps confirm the molecular structure and the assignment of vibrational bands. osti.gov

Key Vibrational Frequencies for this compound (Calculated vs. Expected Experimental) This table shows a comparison of scaled theoretical frequencies and typical experimental values for the main functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3060 | 3100-3000 | Stretching of H atoms on the naphthalene ring |

| Aliphatic C-H Stretch | 2965 | 3000-2850 | Stretching of H atoms on the ethyl group |

| Aldehyde C-H Stretch | 2820, 2720 | 2850-2800, 2750-2700 | Fermi resonance of the aldehyde C-H bond |

| C=O Stretch | 1695 | 1710-1680 | Stretching of the carbonyl double bond |

| Aromatic C=C Stretch | 1600, 1510, 1460 | 1625-1430 | Ring stretching modes of the naphthalene system |

| C-H Bend | 1450, 1380 | 1470-1370 | Bending modes of the ethyl group |

While frequency calculations provide the positions of vibrational bands, a more detailed understanding comes from Normal Coordinate Analysis (NCA). This analysis describes the vibrational modes in terms of the contributions from internal coordinates (stretches, bends, torsions).

The Potential Energy Distribution (PED) is a key output of NCA. It quantifies the contribution of each internal coordinate to a specific normal mode. researchgate.net For a complex molecule like this compound, many vibrational modes are not "pure" but are mixtures of several types of motion. For instance, a band in the 1400-1500 cm⁻¹ region might be a combination of aromatic ring stretching and C-H in-plane bending. PED analysis is essential for making unambiguous assignments for each calculated vibrational frequency, providing a deeper understanding of the molecule's dynamics. researchgate.net This detailed assignment is crucial for accurately interpreting experimental IR and Raman spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction pathways, providing insights into the energetics and geometries of transient species like transition states.

Transition State Characterization and Activation Energy Determination

The elucidation of a reaction mechanism hinges on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Transition State Theory posits that the rate of a reaction is determined by the energy barrier, or activation energy (Ea), required to reach this state. Computational methods can precisely locate the geometry of a transition state—a first-order saddle point on the potential energy surface—and calculate its energy.

Table 1: Illustrative Activation Energy Data for a Hypothetical Reaction

This interactive table presents hypothetical activation energy values for a nucleophilic addition to this compound, as would be determined by DFT calculations.

| Reaction Step | Transition State | Activation Energy (Ea) in kcal/mol |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar reactions.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Peri-Interactions)

The defining feature of this compound is the close proximity of the ethyl and aldehyde substituents at the 1 and 8 positions of the naphthalene ring. This arrangement leads to significant steric repulsion, a phenomenon known as a peri-interaction. These interactions force the substituents and the naphthalene ring itself to distort from planarity to relieve strain.

Computational modeling can quantify the extent of this distortion, such as the splaying of the substituent-naphthalene bonds and the twisting of the naphthalene core. Furthermore, advanced techniques like Natural Bond Orbital (NBO) analysis can be used to investigate weaker, non-covalent intramolecular interactions. For instance, a weak C-H···O interaction, a type of hydrogen bond, might exist between a hydrogen on the ethyl group's methylene (B1212753) (-CH2-) and the aldehyde oxygen. Computational analysis can determine the strength and electronic consequences of such interactions, revealing their influence on the molecule's conformational preference and reactivity.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a reliable tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data and structural confirmation.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations would involve optimizing the molecule's 3D geometry and then computing the magnetic shielding tensor for each nucleus.

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one helps in the unambiguous assignment of each proton and carbon signal, which can be especially complex in the aromatic region due to the effects of steric crowding and ring distortion.

Table 2: Representative Theoretical vs. Experimental NMR Chemical Shifts

This table shows a hypothetical comparison between calculated and experimental NMR data for key atoms in this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde H | 10.15 | - |

| Aldehyde C | - | 193.5 |

| Ethyl CH₂ | 3.25 | 26.8 |

| Ethyl CH₃ | 1.30 | 15.1 |

| Naphthalene C-1 | - | 131.7 |

| Naphthalene C-8 | - | 135.4 |

Note: These values are representative for aromatic aldehydes with alkyl substituents and are intended for illustrative purposes.

UV-Vis Absorption and Nonlinear Optical (NLO) Property Simulations

The electronic absorption properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the maximum absorption wavelength (λmax) of its UV-Vis spectrum, which typically arises from π→π* transitions within the naphthalene ring system and n→π* transitions associated with the carbonyl group.

Furthermore, computational methods can predict the nonlinear optical (NLO) properties of molecules by calculating the first hyperpolarizability (β). Molecules with significant NLO properties are important for materials science and photonics. The presence of a π-conjugated system like naphthalene can contribute to a notable NLO response. DFT calculations can quantify this property and provide insights into how the specific substitution pattern of this compound influences its potential as an NLO material.

Quantum Chemical Descriptors and Reactivity Indices

DFT calculations provide access to the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, several important reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior.

Table 3: Key Quantum Chemical Descriptors

This table defines and explains several quantum chemical descriptors that can be calculated to predict the reactivity of this compound.

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic nature. |

These calculated descriptors allow for a deeper, quantitative understanding of the electronic structure and reactivity of this compound, complementing experimental observations.

Fukui Functions and Identification of Reactive Sites

The reactivity of a molecule, including its susceptibility to nucleophilic, electrophilic, or radical attack, is a central theme in chemistry. Density Functional Theory (DFT) offers a robust framework for investigating these properties, with the Fukui function being a key conceptual tool. wikipedia.org The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org By analyzing this function, one can identify the most reactive sites within a molecule.

The Fukui function helps in distinguishing between three types of reactivity:

ƒ+(r): Pertains to nucleophilic attack (attack by an electron donor) and identifies the best sites for accepting an electron.

ƒ-(r): Relates to electrophilic attack (attack by an electron acceptor) and pinpoints the most likely sites to donate an electron.

ƒ0(r): Is used for predicting sites susceptible to radical attack.

For this compound, a theoretical calculation of Fukui functions would map these reactivity indices across the molecule. It would be expected that the aldehyde group, being electron-withdrawing, and the aromatic naphthalene core would be primary centers of reactivity. The oxygen atom of the carbonyl group would likely be a primary site for electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack. The various positions on the naphthalene rings would also exhibit different reactivities based on the combined electronic effects of the aldehyde and ethyl substituents.

Table 1: Conceptual Application of Fukui Functions to this compound This table is illustrative and based on general chemical principles, as specific calculated values for this compound are not available in the cited literature.

| Reactive Site Type | Fukui Function | Predicted Location on this compound |

| Nucleophilic Attack | ƒ+(r) | Carbonyl carbon of the aldehyde group; specific carbons on the naphthalene ring. |

| Electrophilic Attack | ƒ-(r) | Carbonyl oxygen of the aldehyde group; specific carbons on the naphthalene ring. |

| Radical Attack | ƒ0(r) | Various positions on the aromatic rings and potentially the benzylic hydrogens of the ethyl group. |

Bond Dissociation Energies and Stability Assessments

The stability of a molecule is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a fundamental thermochemical quantity that measures the enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It provides a direct measure of bond strength; a higher BDE corresponds to a stronger, more stable bond that requires more energy to break. wikipedia.org

A comprehensive literature search did not yield specific experimentally or computationally determined BDE values for this compound. However, a theoretical assessment of its BDEs would provide critical insights into its chemical stability and potential degradation pathways. Such an analysis would involve calculating the energy required to cleave each bond in the molecule.

The key bonds in this compound include:

The C-H bond of the aldehyde group.

The C-C bond connecting the aldehyde group to the naphthalene ring.

The C-C and C-H bonds within the ethyl group.

The C-C bond linking the ethyl group to the naphthalene ring.

The various C-C and C-H bonds of the aromatic naphthalene core.

The BDE for the aldehydic C-H bond would be particularly important for understanding the molecule's susceptibility to oxidation. The strength of the bond connecting the ethyl group to the aromatic ring would inform the stability of this substituent under thermal stress. For example, comparing the BDE of the Cnaphthalene-Cethyl bond to the Cethyl-Cmethyl bond within the ethyl group would indicate which is the more likely point of fragmentation.

Table 2: Conceptual Bond Dissociation Energy (BDE) Analysis for this compound This table describes the stability implications that would be derived from BDE data, which is currently unavailable in the literature for this specific compound.

| Bond of Interest | Stability Implication |

| Aldehyde C-H | A lower BDE would suggest susceptibility to hydrogen atom abstraction, a key step in many oxidation reactions. |

| Naphthalene-CHO (C-C) | The strength of this bond determines the stability of the aldehyde functional group relative to the aromatic core. |

| Naphthalene-CH2CH3 (C-C) | A high BDE would indicate a stable attachment of the ethyl group to the ring. |

| Ethyl C-C | The BDE of this bond relative to other bonds would indicate the likelihood of losing a methyl radical versus an ethyl radical. |

| Aromatic C-H | These BDEs would relate to the stability of the aromatic core and its resistance to substitution reactions involving homolytic cleavage. |

Applications of 8 Ethyl 1 Naphthaldehyde As a Versatile Chemical Building Block

Precursor in Heterocyclic and Polycyclic Synthesis

The aldehyde functionality of 8-Ethyl-1-naphthaldehyde serves as a key electrophilic center for the construction of various heterocyclic and polycyclic systems. The naphthalene (B1677914) core provides a rigid and extended aromatic framework upon which complex molecular structures can be built.

Formation of Novel Naphtho-Fused Heterocycles

Multicomponent reactions involving 2-naphthol (B1666908), an aldehyde, and a nitrogen source are commonly used to construct diverse N/O-containing heterocyclic frameworks fardapaper.ir. By analogy, this compound could be employed in similar reactions to generate novel and sterically hindered naphtho-fused heterocycles.

Synthesis of Isoxazoles and Related Nitrogen/Oxygen Heterocycles

The synthesis of isoxazoles often involves the reaction of an aldehyde with hydroxylamine to form an oxime, followed by a cyclization step. This compound can readily undergo condensation with hydroxylamine to furnish the corresponding oxime. This intermediate can then be subjected to various reaction conditions to yield isoxazole derivatives. For example, reaction with a suitable source of two carbon atoms, such as an alkyne, can lead to the formation of a substituted isoxazole ring fused to the naphthalene core. The electronic nature of the 8-ethylnaphthalene moiety would influence the reactivity of the intermediate oxime and the stability of the final isoxazole product.

Ligand Design for Coordination Chemistry

The aldehyde group in this compound is a versatile precursor for the synthesis of various ligands for coordination chemistry. The resulting ligands can form stable complexes with a wide range of metal ions.

Development of Schiff Base Ligands for Metal Complexation

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most widely used classes of ligands in coordination chemistry researchgate.netwu.ac.thmdpi.comnih.gov. This compound can react with a diverse array of primary amines to generate a library of Schiff base ligands. The steric bulk of the 8-ethyl group is poised to play a crucial role in dictating the coordination geometry of the resulting metal complexes. This steric hindrance can enforce unusual coordination numbers and geometries around the metal center, which in turn can fine-tune the electronic and catalytic properties of the complex. The synthesis of Schiff base ligands from the related 2-hydroxy-1-naphthaldehyde (B42665) is extensively reported, highlighting the general utility of naphthaldehydes in ligand design researchgate.netrsc.org.

| Reactant 1 | Reactant 2 | Product Class | Potential Metal Complexes |

| This compound | Primary Amine (e.g., aniline) | Schiff Base Ligand | Complexes with transition metals (e.g., Cu, Ni, Co) |

| This compound | Diamine (e.g., ethylenediamine) | Tetradentate Schiff Base Ligand | Macrocyclic or binuclear metal complexes |

Design of Functional Coordination Compounds for Catalysis or Materials Science

Metal complexes derived from Schiff base ligands of substituted naphthaldehydes have shown promise in various applications, including catalysis and materials science. The properties of these coordination compounds can be systematically modified by altering the substituents on the naphthalene ring and the amine precursor. The introduction of an ethyl group at the 8-position of the naphthaldehyde can influence the solubility, crystal packing, and electronic properties of the resulting metal complexes. These modifications can be leveraged to design functional materials with specific optical, magnetic, or catalytic properties. For example, the steric hindrance from the ethyl group could create cavities or channels in the solid-state structure, leading to materials with potential applications in gas storage or separation.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology acs.orgacs.orgnih.gov. The naphthalene scaffold is a privileged structure in medicinal chemistry, and functionalized naphthalenes are attractive starting points for DOS. This compound, with its reactive aldehyde handle, is an excellent candidate for inclusion in DOS campaigns.

The aldehyde can be converted into a wide range of other functional groups or used in various multicomponent reactions to rapidly build molecular complexity. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig-type reactions. Each of these transformations provides a new branching point for further diversification. The strategic functionalization of the naphthalene core, as exemplified by the 8-ethyl group, allows for the exploration of new regions of chemical space. Site-selective C–H functionalization of the naphthalene scaffold is a powerful tool in DOS to introduce further diversity acs.orgacs.org.

| Transformation of Aldehyde | Reagents | Resulting Functional Group | Potential for Further Diversification |

| Oxidation | e.g., KMnO4, CrO3 | Carboxylic Acid | Amide coupling, esterification |

| Reduction | e.g., NaBH4, LiAlH4 | Alcohol | Etherification, esterification |

| Reductive Amination | Amine, reducing agent | Amine | N-alkylation, N-acylation |

| Wittig Reaction | Phosphonium ylide | Alkene | Epoxidation, dihydroxylation, hydrogenation |

| Grignard Reaction | Organomagnesium halide | Secondary Alcohol | Oxidation to ketone |

Generation of Chemical Libraries with Naphthaldehyde Scaffolds

The naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. Diversity-oriented synthesis (DOS) strategies leverage such core structures to rapidly generate large libraries of compounds for high-throughput screening. acs.org The goal is to populate a vast chemical space with structurally diverse molecules, increasing the probability of identifying new drug leads. griffith.edu.au

The naphthaldehyde framework is particularly well-suited for this purpose. The reactive aldehyde group allows for the attachment of a wide variety of chemical moieties, while the naphthalene ring itself can be functionalized at multiple positions. acs.org Site-selective C-H functionalization techniques are a powerful tool for achieving this diversity, enabling the introduction of different functional groups at specific locations on the ring system. acs.org For instance, methods have been developed for highly regioselective C-H methylation of 1-naphthaldehydes at the ortho- and peri- (8-position), demonstrating a direct pathway to synthesizing substituted derivatives like this compound. nih.gov

By systematically modifying the naphthaldehyde core, researchers can create libraries with varied appendages, stereochemistry, and skeletal structures, which are crucial for exploring structure-activity relationships (SAR). acs.org

Exploration of Uncharted Chemical Space through Functionalization

Exploring new regions of chemical space is fundamental to discovering novel molecules with desired functions. acs.org The functionalization of known scaffolds like naphthalene is a key strategy for this exploration. Given the ubiquity of C-H bonds, diversity-oriented C-H activation reactions provide an ideal platform to expand the diversity of appendages on a scaffold. acs.org

The strategic placement of an ethyl group in this compound influences the molecule's conformation and electronic properties. This substitution serves as a starting point for further derivatization, allowing chemists to probe how modifications at this position affect biological activity or material properties. If selective C-H functionalizations could be achieved at the seven different positions on a naphthalene scaffold with various coupling partners, it could theoretically produce millions of analogues. acs.org This highlights the immense potential of using a starting material like this compound to access novel chemical entities. acs.org This approach is critical in medicinal chemistry, where even small structural changes can lead to significant differences in efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Advanced Materials and Supramolecular Chemistry

The unique electronic and photophysical properties of the naphthalene ring system make it a valuable component in the design of advanced materials. Its rigid, planar structure is ideal for creating ordered assemblies in supramolecular chemistry.

Precursors for Fluorescent Probes and Chemical Sensors

Naphthalene and its derivatives are known for their unique photophysical and chemical properties, including high quantum yields and excellent photostability, which make them ideal candidates for building fluorescent probes. researchgate.net The naphthaldehyde moiety, in particular, serves as an excellent functionalized fluorescent backbone for synthesizing chemosensors. researchgate.net

Derivatives of naphthaldehyde have been successfully used to create probes that exhibit high selectivity and sensitivity for detecting specific analytes, such as metal ions like Aluminum(III) (Al³⁺) and Copper(II) (Cu²⁺). oup.comnih.gov The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon binding of the analyte. For example, a probe based on a naphthaldehyde derivative was designed to form a complex with Al³⁺, leading to a significant fluorescence enhancement. oup.com Similarly, naphthalimide-based probes, which can be synthesized from naphthaldehyde precursors, have been developed for detecting Cu²⁺ through fluorescence quenching. nih.gov The aldehyde group is often converted into a Schiff base, which acts as an efficient metal chelator. researchgate.netnih.gov

The inherent fluorescence of the naphthalene core in this compound makes it a promising precursor for developing new chemical sensors tailored for specific environmental or biological applications.

Building Blocks for Organic Frameworks or Polymer Architectures